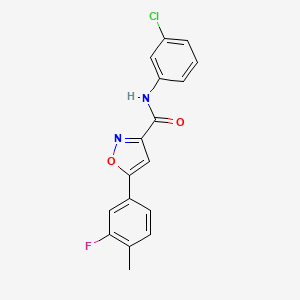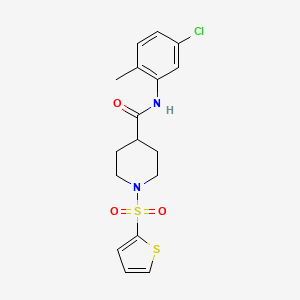![molecular formula C20H23FN2O4S B11338354 1-[(2-fluorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B11338354.png)
1-[(2-fluorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:
1-[(2-fluorobenzyl)sulfonyl]: This part of the molecule contains a sulfonyl group attached to a benzyl ring with a fluorine substituent.
N-(2-methoxyphenyl): Here, we have a piperidine ring connected to a phenyl group bearing a methoxy (CH₃O) substituent.
piperidine-4-carboxamide: The core structure consists of a piperidine ring with a carboxamide functional group (CONH₂) at position 4.
Métodos De Preparación
The synthetic routes for Compound X involve Suzuki–Miyaura (SM) coupling reactions. These reactions join chemically differentiated fragments using palladium catalysts. Specifically, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium .
Análisis De Reacciones Químicas
Compound X undergoes various reactions, including oxidation, reduction, and substitution. Common reagents include boron-based organometallic compounds, such as boronic acids or boronate esters. Major products formed from these reactions include derivatives of Compound X with modified substituents.
Aplicaciones Científicas De Investigación
Compound X finds applications in several fields:
Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.
Chemical Biology: Researchers study its interactions with biological targets.
Industry: It could serve as a precursor for other compounds or materials.
Mecanismo De Acción
The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways, affecting cellular processes.
Comparación Con Compuestos Similares
Compound X stands out due to its unique combination of structural features. Similar compounds include 1-(2-fluorophenyl)sulfonyl-N-(3-methoxyphenyl)piperidine-4-carboxamide, which shares some characteristics but differs in substituents.
Propiedades
Fórmula molecular |
C20H23FN2O4S |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
1-[(2-fluorophenyl)methylsulfonyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H23FN2O4S/c1-27-19-9-5-4-8-18(19)22-20(24)15-10-12-23(13-11-15)28(25,26)14-16-6-2-3-7-17(16)21/h2-9,15H,10-14H2,1H3,(H,22,24) |
Clave InChI |
OBHIDDQKFKWMHH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(methylsulfanyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11338274.png)
![(2-fluorophenyl){4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11338279.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B11338285.png)
![{4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(phenyl)methanone](/img/structure/B11338298.png)
![3,4,6-trimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11338304.png)
![4-chloro-N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B11338309.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11338313.png)


![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-ethylbutanamide](/img/structure/B11338328.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide](/img/structure/B11338334.png)
![N-({1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B11338336.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B11338345.png)

